REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]([C:7](OCC)=[O:8])=[C:5]([CH3:12])[N:4]=[CH:3]1.[OH-].[Na+].S(=O)(O)[O-].[Na+].C=O>O>[CH3:1][N:2]1[C:6]([CH2:7][OH:8])=[C:5]([CH3:12])[N:4]=[CH:3]1 |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
1.68 g
|
Type
|
reactant
|
Smiles
|
CN1C=NC(=C1C(=O)OCC)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
3.54 g
|
Type
|
reactant
|
Smiles
|
S([O-])(O)=O.[Na+].C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The water in the reaction mixture was removed
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted with isopropyl alcohol
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
EXTRACTION
|
Details
|
The isopropyl alcohol extract
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
CUSTOM
|
Details
|
the residual solid recrystallized from ethyl acetate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C=NC(=C1CO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.46 g | |
YIELD: CALCULATEDPERCENTYIELD | 36.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |